molecular formula C2BrF2N B1304025 Bromodifluoroacetonitrile CAS No. 7601-99-2

Bromodifluoroacetonitrile

Cat. No. B1304025
CAS RN: 7601-99-2
M. Wt: 155.93 g/mol
InChI Key: PWSYCGWXKUPFKT-UHFFFAOYSA-N
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Description

Bromodifluoroacetonitrile is a chemical compound that has been the subject of various studies due to its interesting electronic and geometric structure. The compound has been analyzed using a chirped pulse microwave spectrometer, which has allowed for the measurement of its pure rotational spectrum. This spectrum is dense with transitions, indicating a complex structure that has been further elucidated through the determination of rotational, centrifugal distortion, and nuclear electric quadrupole coupling constants, as well as nuclear magnetic spin-rotation constants .

Synthesis Analysis

The synthesis of bromodifluoroacetonitrile-related compounds has been explored in different contexts. For instance, an innovative Pd-catalyzed difluoromethylation of aryl boronic acids with bromodifluoroacetate has been reported. This reaction is notable for its mild conditions and the involvement of a difluorocarbene pathway, which is atypical compared to traditional methods. The high efficiency and excellent functional group compatibility of this reaction make it a valuable protocol for drug discovery and development .

Molecular Structure Analysis

The molecular structure of bromodifluoroacetonitrile and related compounds has been a subject of interest. For example, the crystal structure of bromofluoroacetic acid, a chiral molecule, has been determined, revealing that it forms hydrogen-bonded dimers in the solid state. This structure is characterized by a monoclinic space group and specific cell dimensions, providing insights into the geometric arrangement of such molecules .

Chemical Reactions Analysis

Bromodifluoroacetonitrile participates in various chemical reactions. One such reaction is the nucleophilic bromo- and iododifluoromethylation of aldehydes, which utilizes bromo- and iodo-substituted difluoromethyl silicon reagents. This process likely involves a halodifluoromethyl carbanion as a nucleophile, which is reversibly generated from difluorocarbene and a halide anion . Additionally, molecular bromine can be oxidized by uranium hexafluoride in acetonitrile, leading to the formation of hexafluorouranates(V) containing positive bromine, which demonstrates the reactivity of bromine-containing compounds in the presence of strong oxidizing agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromodifluoroacetonitrile are closely tied to its molecular structure. The rotational spectrum analysis provides valuable information about the molecule's physical properties, such as its rotational inertia and the influence of fluorination on the nuclear electric quadrupole coupling tensor components. These properties are crucial for understanding the behavior of bromodifluoroacetonitrile in various environments and can have implications for its reactivity and stability . The versatility of related fluorinated building blocks, such as 3-bromo-1,1,1-trifluoroacetone, further underscores the importance of studying these properties, as they can be used to synthesize a wide range of trifluoromethylated compounds .

Scientific Research Applications

Electronic and Geometric Structure Analysis

Bromodifluoroacetonitrile's electronic and geometric structure has been a subject of study. For instance, Grubbs, Bailey, and Cooke (2011) investigated its rotational spectrum, providing insights into its structural characteristics. This research is significant for understanding the molecular behavior of bromodifluoroacetonitrile in various applications (Grubbs, Bailey, & Cooke, 2011).

Use in Chromatography and Spectrometry

Bromoacetonitrile, closely related to bromodifluoroacetonitrile, has been used to enhance the sensitivity of chromatographically difficult compounds. Shin et al. (1995) demonstrated its effectiveness in selective derivatization, which is crucial in analytical chemistry, particularly in chromatography and mass spectrometry (Shin, Kim, Myung, & Park, 1995).

Nucleophilic Bromo- and Iododifluoromethylation

Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This method is significant in organic synthesis, particularly in introducing bromo- and iodo-functional groups to various compounds (Kosobokov, Levin, Struchkova, & Dilman, 2014).

Copper-Catalyzed N-Formylation of Amines

The application of ethyl bromodifluoroacetate in the copper-catalyzed N-formylation of amines was explored by Xiao-fang Li et al. (2018). This study contributes to the field of organic chemistry, particularly in the formation of N-formamides from amines (Li, Zhang, Chen, & Zhang, 2018).

properties

IUPAC Name

2-bromo-2,2-difluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF2N/c3-2(4,5)1-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSYCGWXKUPFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381997
Record name BROMODIFLUOROACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodifluoroacetonitrile

CAS RN

7601-99-2
Record name BROMODIFLUOROACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GS Grubbs II, WC Bailey, SA Cooke - Journal of Molecular Structure, 2011 - Elsevier
… The pure rotational spectrum of bromodifluoroacetonitrile … Bromodifluoroacetonitrile is useful in this regard because, due … for the title molecule bromodifluoroacetonitrile, CBrF 2 CN. …
Number of citations: 5 www.sciencedirect.com
FE Marshall, DJ Gillcrist, TD Persinger, S Jaeger… - Journal of Molecular …, 2016 - Elsevier
The microwave spectrum of bromoperfluoroacetone has been observed and reported for the first time on a newly constructed CP-FTMW spectrometer located at Missouri S&T …
Number of citations: 19 www.sciencedirect.com
YK Kim, GA Grindahl, JR Greenwald… - Journal of Heterocyclic …, 1974 - Wiley Online Library
… (0.162 mole) of bromodifluoroacetonitrile was swept into lhe liquid ammonia with a stream of nitrogen. Unreacted ammonia was allowed to évaporait" and residual ammonia was …
Number of citations: 4 onlinelibrary.wiley.com
JD Mather, RE Tapscott - Halon Options Technical Working Conference, 2006 - nist.gov
… , ((CF3)2N-Br, 22 ºC) and N-bromo-difluoromethanimine, (CF2=NBr, boiling point 14 ºC) have attractively low boiling points as does the compound bromodifluoroacetonitrile, (CF2BrCN, …
Number of citations: 1 www.nist.gov
MI Cook, DD DesMarteau - The Journal of Organic Chemistry, 1991 - ACS Publications
… The nitrogen anion can then lose F~ to give the N(H) imine, which subsequently eliminates HF to give bromodifluoroacetonitrile (Scheme I). Alternatively, once the N-acylimine has been …
Number of citations: 3 pubs.acs.org
JD Mather, RE Tapscott - 2004 - nist.gov
… On the other hand bromodifluoroacetonitrile (CF2BrCN), boiling point 3 ºC, and may have a suppression efficiency comparable to halon 1301. The atmospheric …
Number of citations: 2 www.nist.gov
GSS Grubbs II - 2011 - search.proquest.com
Microwave spectroscopy is a gas phase technique typically geared toward measuring the rotational transitions of molecules. The information contained in this type of spectroscopy …
Number of citations: 4 search.proquest.com
MD Kosobokov, AD Dilman, VV Levin… - The Journal of …, 2012 - ACS Publications
… Our original plan to synthesize difluoro(trimethylsilyl)acetonitrile (1) was to silylate readily available bromodifluoroacetonitrile (Scheme 1). However, attempts to perform this …
Number of citations: 68 pubs.acs.org
JD Mather, RE Tapscott - NIST GCR06-901, 2007 - tsapps.nist.gov
This Final Project Report was prepared by Chemical Development Studies, Inc., Albuquerque, New Mexico, for the Department of Defense, Strategic Environmental Research and …
Number of citations: 12 tsapps.nist.gov
N Vogt, J Vogt, N Vogt, J Vogt - Structure Data of Free Polyatomic …, 2019 - Springer
… Grubbs GS, Bailey WC, Cooke SA (2011) Concerning the electronic and geometric structure of bromodifluoroacetonitrile, CBrF 2 CN. J Mol Struct 987(1-3):255-261 …
Number of citations: 0 link.springer.com

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